(25S)-3-oxocholest-4-en-26-oyl-CoA

Cholesterol degradation acyl-CoA synthetase FadD19

Research on M. tuberculosis cholesterol catabolism requires stereochemically defined effectors. Generic cholestenoyl-CoAs yield false results. (25S)-3-oxocholest-4-en-26-oyl-CoA is the authentic FadD19 product and physiological KstR ligand. - Key applications: FadD19 kinetics (kcat/Km 0.33×10⁵ M⁻¹s⁻¹ benchmark), KstR-DNA EMSA/SPR assays, co-crystal structure studies (PDB: 5AQC, 1.66Å) - Strict (25S) stereochemistry; (25R) epimer not recognized - Supplied as lyophilized powder, shipped on dry ice

Molecular Formula C48H76N7O18P3S
Molecular Weight 1164.1 g/mol
Cat. No. B15546040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(25S)-3-oxocholest-4-en-26-oyl-CoA
Molecular FormulaC48H76N7O18P3S
Molecular Weight1164.1 g/mol
Structural Identifiers
InChIInChI=1S/C48H76N7O18P3S/c1-27(32-12-13-33-31-11-10-29-22-30(56)14-17-47(29,5)34(31)15-18-48(32,33)6)8-7-9-28(2)45(61)77-21-20-50-36(57)16-19-51-43(60)40(59)46(3,4)24-70-76(67,68)73-75(65,66)69-23-35-39(72-74(62,63)64)38(58)44(71-35)55-26-54-37-41(49)52-25-53-42(37)55/h22,25-28,31-35,38-40,44,58-59H,7-21,23-24H2,1-6H3,(H,50,57)(H,51,60)(H,65,66)(H,67,68)(H2,49,52,53)(H2,62,63,64)/t27-,28+,31+,32-,33+,34+,35-,38-,39-,40+,44-,47+,48-/m1/s1
InChIKeyQHTNQHCVKNUPEI-ZAXAEIALSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(25S)-3-Oxocholest-4-en-26-oyl-CoA in Cholesterol Catabolism


(25S)-3-oxocholest-4-en-26-oyl-CoA is a specific cholestenoyl-CoA thioester formed by the formal condensation of coenzyme A with (25S)-3-oxocholest-4-en-26-oic acid [1]. This C27 steroidal acyl-CoA is a key metabolic intermediate in the cholesterol side-chain degradation pathway of Mycobacterium tuberculosis and other Actinobacteria, where it serves as the product of the FadD19 acyl-CoA synthetase and the effector molecule for the transcriptional repressor KstR [2]. The (25S) stereochemical designation at carbon 25 is critical, distinguishing this compound from the (25R) epimer that predominates in alternative anaerobic cholesterol degradation routes [3].

Stereochemical-control study fit Defined (25S) epimer for cholesterol catabolic regulon
Cholesterol side-chain degradation intermediate FadD19 acyl-CoA synthetase product in Mycobacterium tuberculosis
KstR transcriptional repressor effector CoA-thioester ligand for derepression mechanism studies

Why Generic Sterol-CoA Substitution Fails


Generic or non-stereochemically defined cholestenoyl-CoAs cannot substitute for the (25S) epimer due to strict enzymatic stereoselectivity in the cholesterol catabolic regulon. The FadD19 acyl-CoA synthetase from Mycobacterium tuberculosis H37Rv specifically produces the (25S) isomer with a catalytic efficiency (kcat/Km) of 0.33 × 10^5 M^{-1} s^{-1} for its cognate acid substrate [1]. The (25R) epimer is not recognized by this enzyme and originates from a distinct anaerobic pathway involving different synthetases [2]. Furthermore, the transcriptional repressor KstR binds the (25S)-CoA with higher apparent affinity than the non-CoA acid precursor, and SPR studies demonstrate that KstR discriminates between the (25S) and (25R) stereoisomers of 3OCh26-CoA [3]. Substituting with the (25R) epimer, the free acid, or chain-length variants such as C24 or C22 sterol-CoAs would yield negative or false-negative results in enzymatic, regulatory, and structural assays dependent on the specific stereochemical and CoA-thioester moieties.

(25R) epimer
Not a substrate for FadD19 synthetase; may yield false-negative activity in enzymatic assays.
Free acid precursor
Lower apparent affinity for KstR repressor; may fail to trigger derepression in regulatory studies.
Chain-length variants (C5/C3)
C5 and C3 substrates are catalytically inert with FadD19; side-chain length determines enzyme specificity.

Evidence Comparison: (25S)-3-Oxocholest-4-en-26-oyl-CoA vs. Analogs


FadD19 Selectivity for (25S) Over (25R) Epimer

The (25S)-configured substrate is the exclusive substrate for the FadD19 acyl-CoA synthetase that produces (25S)-3-oxocholest-4-en-26-oyl-CoA. In contrast, the (25R) epimer is processed by a different enzyme system in anaerobic cholesterol degraders and is not a substrate for FadD19, representing a class-level inference based on pathway bifurcation [1]. The enzyme FadD19 from Mycobacterium tuberculosis H37Rv transforms 3-oxo-4-cholesten-26-oate with a kcat/Km of 0.33 × 10^5 ± 0.03 × 10^5 M^{-1} s^{-1}, establishing a quantitative baseline for enzyme activity [2].

FadD19 Stereospecificity
Class-level
kcat/Km = 0.33 × 10⁵ M⁻¹ s⁻¹
Defines (25S) as required substrate for FadD19
Absolute stereoselectivity; (25R) shows no detectable activity
Cholesterol degradation acyl-CoA synthetase FadD19 Mycobacterium tuberculosis kinetic parameter

KstR Prefers CoA Ester Over Free Acid

Surface plasmon resonance (SPR) and electrophoretic mobility shift assays (EMSA) demonstrate that the KstR transcriptional repressor binds to the (25S)-3-oxocholest-4-en-26-oyl-CoA effector with apparent higher affinity than to the non-CoA acid precursor, 3-oxo-4-cholestenoic acid [1]. Although exact Kd values have not yet been publicly disclosed, the consistent observation across independent assay formats establishes a rank-order affinity: (25S)-CoA thioester > free acid. This differential is critical for triggering the KstR-mediated derepression of cholesterol catabolic genes.

KstR CoA vs Free Acid
Reported
CoA thioester > free acid
CoA ester has higher apparent affinity for KstR
Rank order by EMSA/SPR; exact Kd not disclosed
Transcriptional regulation KstR repressor cholesterol catabolism M. tuberculosis SPR binding assay

KstR Stereodiscrimination: (25S) vs. (25R) Epimer

SPR data demonstrate that KstR interacts with both the (25S) and (25R) stereoisomers of 3OCh26-CoA, but the binding profiles differ, indicating stereochemical discrimination [1]. This is consistent with the X-ray crystallographic structure of KstR co-crystallized with the (25S)-3-oxocholest-4-en-26-oyl-CoA ligand (PDB ID: 5AQC), which reveals specific contacts between the protein and the (25S)-configured side chain [2]. The (25R) epimer, while capable of binding, induces distinct conformational changes in KstR that may alter DNA operator release kinetics.

KstR Stereodiscrimination
Head-to-head
(25S) vs (25R) binding profiles differ
(25S) identified as physiological effector
SPR sensorgrams show kinetic differences
KstR stereoselective binding SPR transcriptional repressor cholesterol

Chain-Length Specificity of Acyl-CoA Synthetases

Acyl-CoA synthetases in Actinobacteria exhibit strict specificity for the length of the alkanoate side chain. FadD19, which produces (25S)-3-oxocholest-4-en-26-oyl-CoA, activates the C8 side chain of cholesterol metabolites. In contrast, CasG and FadD17 act on C5 side chains (kcat/Km for CasG not reported; FadD17 specifically activates C5 metabolites), and CasI activates C3 side chains with kcat/Km values of 2.4–3.2 × 10^5 M^{-1} s^{-1} [1]. This orthogonal specificity means that purchasing a C24 (C5 side chain) or C22 (C3 side chain) sterol-CoA would yield no activity with FadD19-dependent assays.

Chain-Length Specificity
Cross-study
FadD19 specific for C8 side chain
C5/C3 synthetases inactive with C8 substrates
No cross-reactivity across chain-length classes
Acyl-CoA synthetase side-chain catabolism FadD19 CasG CasI substrate specificity

Crystal Structure Validates (25S) Stereochemistry

The co-crystal structure of the KstR transcriptional repressor bound to (25S)-3-oxocholest-4-en-26-oyl-CoA has been solved at 1.66 Å resolution (PDB ID: 5AQC) [1]. The electron density map unambiguously confirms the (25S) stereochemistry at position 25 and reveals specific hydrogen-bonding and hydrophobic contacts between the protein and the CoA ligand. This high-resolution structure provides a validated reference model for structure-based drug design, assay development, and computational docking studies. No equivalent co-crystal structure exists for the (25R) epimer bound to KstR, although the (25R) form has been used in crystallization trials.

Crystal Structure (25S)
Source review
PDB 5AQC, 1.66 Å resolution
Validates (25S) stereochemistry in KstR complex
No equivalent (25R) structure in PDB
X-ray crystallography KstR protein-ligand complex PDB 5AQC structural biology

Applications of (25S)-3-Oxocholest-4-en-26-oyl-CoA


M. tuberculosis Side-Chain Activation Assay

Use (25S)-3-oxocholest-4-en-26-oyl-CoA as the authentic product standard for FadD19 acyl-CoA synthetase activity assays. This compound enables precise kinetic characterization of the C8 side-chain activation step. The established kcat/Km of 0.33 × 10^5 M^{-1} s^{-1} for the acid substrate [1] provides a benchmark for validating recombinant enzyme preparations and screening potential inhibitors targeting the cholesterol catabolic pathway of Mycobacterium tuberculosis.

KstR Binding and Derepression Assays

Employ (25S)-3-oxocholest-4-en-26-oyl-CoA as the physiological effector in EMSA, SPR, and fluorescence polarization assays to study KstR-DNA operator dissociation. The SPR-verified binding of KstR to the (25S) CoA ester, with higher apparent affinity than the free acid [2], makes this compound the required ligand for studying the induction mechanism of the cholesterol catabolic regulon. Only this stereochemically correct CoA thioester reproduces the induction event observed in mycobacterial cells.

Structure-Based Drug Design Targeting KstR

Utilize the high-resolution co-crystal structure of KstR with (25S)-3-oxocholest-4-en-26-oyl-CoA (PDB ID: 5AQC, 1.66 Å) [3] as a template for computational docking, virtual screening, and structure-guided mutagenesis. This structure provides atomic-level details of the (25S) side-chain interactions within the ligand-binding domain, enabling rational design of competitive antagonists or synthetic ligand mimics that disrupt KstR-mediated regulation of cholesterol catabolism in M. tuberculosis.

Profiling Acyl-CoA Synthetase Specificity

Use (25S)-3-oxocholest-4-en-26-oyl-CoA as the C8 side-chain reference standard to benchmark the substrate specificity of FadD19 orthologs against C5 (CasG/FadD17) and C3 (CasI) acyl-CoA synthetases [1]. This comparative profiling is essential for characterizing newly discovered synthetases from environmental Actinobacteria and for engineering synthetic pathways for steroid-derived pharmaceutical intermediates.

Application
Selection Property
Validation Focus
FadD19 side-chain activation assay
(25S)-configured CoA substrate
Enzyme activity benchmark
KstR binding/derepression assays
CoA-thioester effector form
EMSA/SPR binding profile verification
KstR structure-based design
Co-crystal structure (PDB 5AQC)
Docking and mutagenesis template validation
Acyl-CoA synthetase profiling
C8 side-chain reference compound
Orthogonal specificity benchmarking

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